molecular formula C13H17N3S B13438759 1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B13438759
M. Wt: 247.36 g/mol
InChI Key: JHHCVOWPDCLGFN-UHFFFAOYSA-N
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Description

1-Isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core substituted with an isopropyl group and a thiophene ring

Preparation Methods

The synthesis of 1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thiophene-containing aldehyde with a hydrazine derivative can lead to the formation of the pyrazolo[4,3-c]pyridine core. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yields and purity.

Chemical Reactions Analysis

1-Isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to modify the pyrazolo[4,3-c]pyridine core or the thiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the pyrazolo[4,3-c]pyridine core. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

1-Isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can be compared with other similar compounds, such as:

    Thiophene derivatives: These compounds also contain a thiophene ring and exhibit similar biological activities.

    Pyrazolo[4,3-c]pyridine derivatives: These compounds share the same core structure and are used in similar applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C13H17N3S

Molecular Weight

247.36 g/mol

IUPAC Name

1-propan-2-yl-3-thiophen-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine

InChI

InChI=1S/C13H17N3S/c1-9(2)16-11-5-6-14-8-10(11)13(15-16)12-4-3-7-17-12/h3-4,7,9,14H,5-6,8H2,1-2H3

InChI Key

JHHCVOWPDCLGFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(CNCC2)C(=N1)C3=CC=CS3

Origin of Product

United States

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